molecular formula C22H29FN4O2S B2616687 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 899951-05-4

2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2616687
CAS No.: 899951-05-4
M. Wt: 432.56
InChI Key: YIASWPAUWDBPRO-UHFFFAOYSA-N
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Description

2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic small molecule recognized for its potent inhibitory activity against a range of kinases. This compound is of significant interest in chemical biology and oncology research, particularly for investigating signal transduction pathways that drive cellular proliferation and survival. The molecule features a tetrahydropyrimidine-fused quinazolinone core, a structure known to confer high-affinity binding to the ATP-binding site of various kinases. Research indicates its efficacy as an inhibitor of Cyclin-Dependent Kinases (CDKs), including CDK2 and CDK9, which are critical regulators of the cell cycle and transcription. By disrupting CDK activity, this compound can induce cell cycle arrest and apoptosis in preclinical models , making it a valuable tool for probing the molecular mechanisms of cancer and for evaluating novel therapeutic strategies. Its broader kinase inhibition profile also suggests potential utility in studying other kinase-dependent processes, such as those involved in inflammation and neurological disorders. The compound's specific design, incorporating a (3-fluoro-4-methylphenyl)acetamide moiety, is intended to optimize target selectivity and cellular permeability, thereby enhancing its utility as a precise pharmacological probe in foundational research.

Properties

IUPAC Name

2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN4O2S/c1-15-9-10-16(13-18(15)23)24-20(28)14-30-21-17-7-4-5-8-19(17)27(22(29)25-21)12-6-11-26(2)3/h9-10,13H,4-8,11-12,14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIASWPAUWDBPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesis pathways, and relevant research findings.

Structural Features

This compound features a quinazoline core with a thioether linkage and a dimethylamino functional group. These structural elements may enhance its solubility and interaction with biological targets. The molecular formula is C25H30N4O2SC_{25}H_{30}N_{4}O_{2}S, with a molecular weight of approximately 450.6 g/mol .

Biological Activities

Research indicates that compounds similar to this one exhibit significant biological activities. Notable activities include:

  • Inhibition of Matrix Metalloproteinases (MMPs) : Compounds with quinazoline structures have been shown to inhibit MMPs, which are implicated in cancer progression and tissue remodeling .
  • Antimicrobial Properties : Some derivatives demonstrate antibacterial effects, making them potential candidates for treating infections .
  • Cell Migration Inhibition : Studies have shown that related compounds can disrupt cell migration pathways critical in cancer metastasis by inhibiting interactions between cell surface proteins .

Case Studies and Research Findings

  • Inhibition of MMP Activity :
    • A study focusing on quinazoline derivatives identified specific compounds that inhibit MMP-9 activity. For example, compound 3c was noted for its ability to block cancer cell invasion and reduce angiogenesis in vivo assays .
    • The mechanism involved disruption of MMP-9 homodimerization and decreased phosphorylation of downstream signaling proteins like Src and FAK.
  • Cytotoxicity Assessment :
    • In vitro assays have evaluated the cytotoxic effects of similar compounds on various cancer cell lines. For instance, treatment with compound 3c resulted in minimal cytotoxicity at concentrations up to 100 μM, indicating a favorable safety profile for further development .
  • Binding Affinity Studies :
    • Molecular docking studies suggest that the compound may interact favorably with specific targets involved in cancer signaling pathways. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are recommended for assessing binding affinities .

Synthesis Overview

The synthesis of This compound typically involves multi-step synthetic routes:

  • Formation of the Quinazoline Core : Starting from appropriate precursors to create the hexahydroquinazoline structure.
  • Thioether Linkage Creation : Utilizing thiol chemistry to introduce the thioether functionality.
  • Acetamide Functionalization : The introduction of the acetamide moiety is achieved through acylation reactions.

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C23H31FN4O2S
  • Molecular Weight : 446.6 g/mol

Structural Features

The compound features several notable structural attributes:

  • A cyclopentapyrimidine core , which is significant for its biological interactions.
  • A thioether linkage , which may enhance the compound's reactivity and interaction with biological targets.
  • An N-(3-fluoro-4-methylphenyl) acetamide moiety that may contribute to its pharmacological properties.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, studies have demonstrated that derivatives of quinazoline can inhibit cancer cell proliferation. The compound may interact with specific signaling pathways involved in tumor growth, suggesting its potential as an anticancer agent.

Enzyme Inhibition

The compound is hypothesized to possess enzyme inhibitory properties. It may act as an inhibitor for various enzymes linked to cancer progression and bacterial virulence factors. For example, related compounds have shown efficacy in inhibiting the Type III secretion system (T3SS), which is critical for bacterial pathogenicity.

Antimicrobial Activity

Similar compounds have exhibited antimicrobial effects against a range of pathogens. The structural complexity and specific functional groups of this compound suggest potential activity against bacteria and fungi, warranting further investigation into its antimicrobial properties.

Neurological Applications

Given the presence of the dimethylamino group, this compound may also be explored for neurological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems and could potentially be developed for treating neurological disorders.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:

  • Formation of the cyclopentapyrimidine core : This step is crucial as it establishes the foundational structure necessary for biological activity.
  • Introduction of the dimethylamino group : Enhances solubility and interaction with biological targets.
  • Coupling with thioether and acetamide functionalities : This final step integrates the various components into the final product.

Detailed reaction schemes would be necessary for replicating this synthesis in laboratory settings.

Anticancer Activity

A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression. This suggests that our compound may also have similar potential.

Antimicrobial Effects

Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens. This supports further exploration of our compound's efficacy in combating infections.

Comparison with Similar Compounds

Key Observations:

The dimethylaminopropyl side chain introduces a tertiary amine, which could increase solubility in physiological environments relative to dichlorophenylmethyl derivatives .

Synthetic Challenges: The target compound’s hexahydroquinazolinone core requires multi-step synthesis, similar to the dihydroquinazolinone derivatives in and . However, the incorporation of a dimethylaminopropyl group may necessitate specialized coupling reagents or protecting strategies, as seen in boronate-mediated cross-coupling reactions (e.g., Example 83 in ). Yields for such complex structures are often moderate (e.g., 19–61%), reflecting challenges in steric hindrance and purification .

Functional Group Comparisons and Pharmacological Implications

  • Fluorinated Aryl Groups : Fluorine atoms in the 3-fluoro-4-methylphenyl moiety may enhance binding affinity to hydrophobic pockets in target proteins, a feature shared with kinase inhibitors like those in .
  • Hexahydroquinazolinone vs. Dihydroquinazolinone: Saturation of the quinazolinone ring (hexahydro vs. dihydro) could reduce planar rigidity, possibly affecting target selectivity. This is analogous to the "lumping strategy" in , where structural similarities guide property predictions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

  • The synthesis involves multi-step protocols, including nucleophilic substitution and condensation reactions. For example, thioacetamide derivatives are often synthesized via refluxing intermediates (e.g., 2-chloroacetamide precursors) with sodium acetate in ethanol, followed by recrystallization . Key steps include controlling reaction time (30–60 minutes under reflux) and solvent selection (ethanol-dioxane mixtures) to achieve yields >80%. Characterization via HPLC and NMR is critical to verify purity and structural integrity .

Q. Which spectroscopic techniques are recommended for structural elucidation?

  • Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) to resolve the hexahydroquinazolinone core and acetamide substituents. X-ray crystallography can confirm stereochemistry, particularly for the dimethylaminopropyl side chain .

Q. How should researchers design initial biological activity screens for this compound?

  • Prioritize in vitro assays targeting kinase inhibition (e.g., EGFR or VEGFR) due to the quinazolinone scaffold’s known bioactivity. Use cell viability assays (MTT or SRB) with IC₅₀ determination in cancer cell lines. Include positive controls (e.g., gefitinib) and validate results with dose-response curves .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in bioactivity data across studies?

  • Conduct comparative studies using standardized assay conditions (e.g., ATP concentration in kinase assays) and replicate experiments across independent labs. Apply multivariate analysis to identify confounding variables (e.g., solvent effects, cell passage number) . Cross-validate findings with in silico docking (AutoDock Vina) to assess binding mode consistency .

Q. How can the environmental fate and ecotoxicological risks of this compound be assessed?

  • Use OECD guidelines for biodegradability (e.g., Modified Sturm Test) and bioaccumulation (logP calculations). Perform soil column experiments to study leaching potential, and employ LC-MS/MS to quantify degradation products. Ecotoxicity can be evaluated via Daphnia magna acute toxicity tests .

Q. What methodologies are suitable for probing the compound’s mechanism of action at the molecular level?

  • Surface plasmon resonance (SPR) or microscale thermophoresis (MST) can measure binding affinity to target proteins. For intracellular targets, use siRNA knockdown or CRISPR-Cas9 gene editing to validate functional pathways. Combine with phosphoproteomics to map downstream signaling effects .

Q. How can computational modeling improve the understanding of structure-activity relationships (SAR)?

  • Perform QSAR studies using descriptors like topological polar surface area (TPSA) and partition coefficients (logP). Molecular dynamics simulations (AMBER or GROMACS) can predict conformational stability of the hexahydroquinazolinone ring under physiological conditions .

Q. What experimental designs are recommended for toxicity profiling in preclinical studies?

  • Adopt a tiered approach:

  • Tier 1: In vitro hepatotoxicity (e.g., HepG2 cells) and genotoxicity (Ames test).
  • Tier 2: In vivo acute toxicity (OECD 423) in rodents, focusing on neurobehavioral endpoints due to the dimethylamino moiety.
  • Tier 3: Subchronic studies (28-day repeated dosing) with histopathology and serum biomarker analysis .

Methodological Notes

  • Data Interpretation: When conflicting bioactivity arises, apply Hill slope analysis to assess cooperativity in dose-response curves .
  • Environmental Sampling: Use passive samplers (POCIS) in water systems to monitor compound persistence .
  • Synthesis Scalability: Optimize microwave-assisted synthesis to reduce reaction times and improve yield reproducibility .

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